N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Overview
Description
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a chemical compound with the molecular formula C₁₀H₈ClNO₃. It belongs to the class of pyridine derivatives and contains an alanine moiety. The compound’s structure features a chlorinated pyridine ring attached to an alanine backbone.
Synthesis Analysis
The synthetic route for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine involves the condensation of 4-chloropyridine-2-carboxylic acid with alanine. The reaction typically occurs under controlled conditions, and purification steps yield the final product.Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring substituted at the 4-position with a carbonyl group and a chlorine atom. The alanine side chain is attached to the carbonyl carbon. The arrangement of atoms and functional groups determines its properties and reactivity.Chemical Reactions Analysis
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine may participate in various chemical reactions, including amidation, esterification, and peptide bond formation. Its reactivity depends on the functional groups present and the reaction conditions.Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular Weight: Approximately 227.63 g/mol
- Melting Point: Varies based on crystalline form
- Solubility: Soluble in organic solvents (e.g., DMSO, methanol)
- Chemical Properties :
- Acid-Base Properties: May act as a weak acid or base
- Stability: Stable under standard conditions
- UV-Vis Absorption: Exhibits characteristic absorption bands in the UV range
Scientific Research Applications
Field
This compound has been used in the field of Pest Control and Insecticide Development .
Application
A series of amides containing N-pyridylpyrazole moieties, including “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine”, were designed and synthesized in the search for environmentally benign insecticides with high activity, low toxicity, and low residue .
Method
The structures of these compounds were characterized and confirmed by 1H-NMR and elemental analysis . The insecticidal activities of these compounds were then tested against several insects including Mythimna separata Walker, Plutella xylostella (Linnaeus, 1758), and Laphygma exigua Hübner .
Results
Preliminary bioassay tests showed that some of these compounds exhibited good insecticidal activities against the tested insects .
Treatment of Crohn’s Disease
Field
This compound has potential applications in the field of Medicine , specifically in the treatment of Crohn’s Disease .
Application
The European Medicines Agency has granted a deferral and waiver for N-{4-Chloro-2-[(1-oxido-4-pyridinyl)carbonyl]phenyl}-4-(1,1-dimethylethyl) benzenesulfonamide, sodium salt, which is related to “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine”, for the treatment of Crohn’s Disease .
Method
The details of the method of application or experimental procedures are not provided in the source .
Results
The results or outcomes obtained from this application are not provided in the source .
Antimicrobial Activities
Field
This compound has been used in the field of Medicine and Pharmaceuticals , specifically in the development of Antimicrobial Agents .
Application
“N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” was shown to be a useful synthetic intermediate for synthesis of azole heterocycles . Some of the synthesized compounds had antibacterial activity against Rhizobium radiobacter .
Method
The structures of these compounds were characterized by IR, mass, and NMR spectroscopy, and elemental analysis . Their antimicrobial activity was determined by use of the diffusion technique .
Results
Some of the synthesized compounds exhibited good antimicrobial activities .
Pyrazole Synthesis
Field
This compound has potential applications in the field of Organic Chemistry , specifically in the synthesis of Pyrazole Derivatives .
Application
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” could potentially be used as a starting material or intermediate in the synthesis of pyrazole derivatives .
Method
The specific method of application or experimental procedures are not provided in the source .
Results
The results or outcomes obtained from this application are not provided in the source .
Antimicrobial Activity
Field
This compound has been used in the field of Medicine and Pharmaceuticals , specifically in the development of Antimicrobial Agents .
Application
“N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” was shown to be a useful synthetic intermediate for synthesis of azole heterocycles . Some of the synthesized compounds had antibacterial activity against Rhizobium radiobacter .
Method
The structures of these compounds were characterized by IR, mass, and NMR spectroscopy, and elemental analysis . Their antimicrobial activity was determined by use of the diffusion technique .
Results
Some of the synthesized compounds exhibited good antimicrobial activities .
Pyrazole Synthesis
Field
This compound has potential applications in the field of Organic Chemistry , specifically in the synthesis of Pyrazole Derivatives .
Application
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” could potentially be used as a starting material or intermediate in the synthesis of pyrazole derivatives .
Method
The specific method of application or experimental procedures are not provided in the source .
Results
The results or outcomes obtained from this application are not provided in the source .
Safety And Hazards
- Toxicity : Assess the compound’s toxicity through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols when handling N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
- Environmental Impact : Evaluate its environmental persistence and potential ecological effects.
Future Directions
- Investigate its biological activity and potential therapeutic applications.
- Explore derivatives and analogs for improved properties.
- Collaborate with computational chemists to predict its behavior and interactions.
properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(9(14)15)12-8(13)7-4-6(10)2-3-11-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFKLADNAGDJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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